molecular formula C18H23N3O2S B2695096 3-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 2034587-67-0

3-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2695096
CAS No.: 2034587-67-0
M. Wt: 345.46
InChI Key: QBPZZSLLNUUBAH-UHFFFAOYSA-N
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Description

3-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core with a 3-methyl substitution and a pyridin-4-yl-piperidin-4-yl-methyl group

Properties

IUPAC Name

3-methyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-15-3-2-4-18(13-15)24(22,23)20-14-16-7-11-21(12-8-16)17-5-9-19-10-6-17/h2-6,9-10,13,16,20H,7-8,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPZZSLLNUUBAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC2CCN(CC2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from pyridine. This involves hydrogenation and subsequent functionalization to introduce the desired substituents.

    Sulfonamide Formation: The benzenesulfonamide core is prepared by reacting benzenesulfonyl chloride with an amine group under basic conditions.

    Coupling Reaction: The final step involves coupling the piperidine intermediate with the benzenesulfonamide core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

3-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: The compound is studied for its pharmacokinetic and pharmacodynamic properties.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: Similar in structure but lacks the benzenesulfonamide core.

    3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Similar but with different substitution patterns.

    N-(pyridin-4-yl)piperidin-4-amine: Similar but without the methyl and benzenesulfonamide groups.

Uniqueness

3-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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